Product packaging for SSEA-4 hexaose-β-NAc-spacer1-NH2(Cat. No.:)

SSEA-4 hexaose-β-NAc-spacer1-NH2

Cat. No.: B1164148
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Glycans and Glycosphingolipids in Biological Systems

Glycans, which are complex carbohydrates, are fundamental to numerous biological functions. news-medical.net They are often found covalently attached to proteins or lipids, forming glycoconjugates that adorn the cell surface. nih.gov These cell-surface glycans create a dense outer layer known as the glycocalyx. news-medical.net This intricate layer is involved in a multitude of cellular activities, including protein folding and sorting, cell-to-cell recognition, and immune responses. news-medical.net

Glycosphingolipids (GSLs) are a major class of glycolipids in animal cells, consisting of a ceramide lipid anchor linked to a glycan chain. nih.govnih.gov These molecules are embedded in the outer leaflet of the cell membrane and are key components of lipid rafts, which are specialized membrane microdomains. nih.govnih.gov The glycan structures of GSLs can be highly specific to cell lineage, developmental stage, and disease state, making them valuable as cellular markers. encyclopedia.pub

Biological Context and Academic Research Relevance of Stage-Specific Embryonic Antigen-4 (SSEA-4) Epitope

Stage-Specific Embryonic Antigen-4 (SSEA-4) is a glycosphingolipid that serves as a crucial marker in developmental biology and cancer research. nih.govnih.gov The SSEA-4 epitope is a carbohydrate structure found on the surface of various cell types. biolegend.com

Key Research Areas for SSEA-4:

Stem Cell Biology: SSEA-4 is prominently expressed on the surface of undifferentiated pluripotent human embryonic stem cells. researchgate.net Its expression diminishes as the cells differentiate. nih.govglykogen.com This characteristic makes SSEA-4 an important marker for identifying and isolating pluripotent stem cells. frontiersin.org

Cancer Research: Overexpression of SSEA-4 has been observed in several types of cancer. nih.govnih.gov Increased SSEA-4 expression has been linked to a loss of cell-cell adhesion and an increase in the migratory and invasive potential of tumor cells. nih.govglykogen.com This suggests a significant role for SSEA-4 in cancer progression and metastasis. nih.govnih.gov

Developmental Biology: The expression of SSEA-4 changes in a highly regulated manner during embryonic development. nih.gov It is first seen on the pluripotent cells of the inner cell mass and is also expressed on human germ stem cells. nih.govglykogen.com

Structural Basis and Purpose of SSEA-4 Hexaose-β-NAc-spacer1-NH2 as a Synthetic Glycoconjugate

This compound is a synthetic version of the carbohydrate portion of the SSEA-4 antigen. Its defined structure allows for precise experimental control that is not possible when studying the native, cell-derived GSL.

The core of this compound is the SSEA-4 hexaose, a six-sugar chain with the following structure: Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc. elicityl-oligotech.com This specific oligosaccharide is the epitope recognized by anti-SSEA-4 antibodies.

The "-β-NAc-spacer1-NH2" component is a linker molecule attached to the reducing end of the hexaose. The β-N-acetylglucosamine (NAc) provides a point of attachment for the spacer, which terminates in a primary amine group (-NH2). elicityl-oligotech.com This amine group is highly reactive and allows for the covalent conjugation of the SSEA-4 hexaose to other molecules or surfaces, a critical feature for many research applications.

Table 1: Chemical Details of SSEA-4 Hexaose Analogs

Compound NameChemical FormulaMolecular WeightGlycan Structure
SSEA-4 hexaoseC43H71N2O34Na11183.01Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc
SSEA-4 hexaose with free terminal amine (Linker-NH2 B)C56H94N7O37Na1Not specifiedNeu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-NAc-CH2
SSEA-4 tetraoseC31H51N2O24Na1858.73Not specified

Data sourced from publicly available information. elicityl-oligotech.comelicityl-oligotech.comelicityl-oligotech.com

Scope of Academic Research Enabled by Synthetic SSEA-4 Hexaose Analogues

The availability of synthetic SSEA-4 hexaose analogues, such as this compound, has significantly broadened the horizons of glycobiology research. The ability to attach this specific glycan to various substrates opens up a wide range of experimental possibilities.

Research Applications:

Development of Diagnostic Tools: The synthetic hexaose can be used to develop more specific and reliable antibodies for detecting SSEA-4 in tissues and cells.

Functional Studies: By immobilizing the SSEA-4 hexaose on surfaces, researchers can study its interactions with glycan-binding proteins (lectins) and other cellular components, shedding light on its role in cell adhesion and signaling.

Drug Discovery: The synthetic glycan can be used in high-throughput screening assays to identify small molecules or antibodies that bind to the SSEA-4 epitope, which could have therapeutic potential in cancer.

Immunology Research: Conjugating the SSEA-4 hexaose to carrier proteins can be used to study the immune response to this antigen.

Properties

Molecular Formula

C26H45NO19

Synonyms

NeuAcα2-3Galβ1-3GalNAcβ1-3Galα1-4

Origin of Product

United States

Synthetic Methodologies for Ssea 4 Hexaose β Nac Spacer1 Nh2

Strategies for Oligosaccharide Synthesis of the SSEA-4 Hexaose Core Structure

The synthesis of the SSEA-4 hexaose core, Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc, is a complex undertaking that necessitates precise control over glycosidic bond formation and the strategic use of protecting groups. Convergent strategies are often favored, where smaller oligosaccharide fragments are synthesized independently and then coupled together to form the final hexaose structure. A common convergent approach for SSEA-4 involves the synthesis of a tetrasaccharide acceptor, corresponding to the SSEA-3 glycan, which is then subjected to a crucial sialylation step to complete the hexaose.

Sequential Glycosylation Reactions for Complex Oligosaccharides

Sequential glycosylation is a fundamental strategy for assembling complex oligosaccharides like the SSEA-4 hexaose. This method involves the stepwise addition of monosaccharide units to a growing glycan chain. The process relies on the activation of a glycosyl donor, which then reacts with a glycosyl acceptor containing a free hydroxyl group. The choice of glycosyl donor, acceptor, and activating agent is critical for the success of each glycosylation step.

A key step in a convergent synthesis of the SSEA-4 glycan is the stereoselective sialylation of a protected SSEA-3 tetrasaccharide acceptor. nih.gov This challenging transformation requires a highly reactive sialic acid donor to form the α(2→3) linkage with the terminal galactose residue of the tetrasaccharide. The synthesis of the SSEA-3 tetrasaccharide acceptor itself is achieved through a series of sequential glycosylations, carefully building the Galβ1-3GalNAcβ1-3Galα1-4Gal sequence.

Reaction Step Glycosyl Donor Glycosyl Acceptor Promoter/Activator Key Outcome
Disaccharide formationProtected Galactose donorProtected Glucose acceptore.g., NIS/TfOHFormation of the Galβ1-4Glc core
Trisaccharide formationProtected Galactose donorProtected Galβ1-4Glc acceptore.g., TMSOTfFormation of the Galα1-4Galβ1-4Glc trisaccharide
Tetrasaccharide formationProtected GalNAc donorProtected Galα1-4Galβ1-4Glc acceptore.g., TMSOTfAssembly of the SSEA-3 core (GalNAcβ1-3Galα1-4Galβ1-4Glc)
Hexasaccharide formationProtected Neu5Ac donorProtected SSEA-3 tetrasaccharide acceptore.g., NIS/TfOHStereoselective formation of the SSEA-4 hexaose

Protecting Group Chemistry and Deprotection Strategies in Hexaose Synthesis

The synthesis of complex oligosaccharides would be impossible without the strategic use of protecting groups. These temporary modifications of reactive functional groups, primarily hydroxyl and amino groups, prevent unwanted side reactions and direct the glycosylation to the desired position. nih.gov An effective protecting group strategy involves the use of orthogonal protecting groups, which can be removed under different specific conditions without affecting other protecting groups in the molecule. elicityl-oligotech.com

In the synthesis of the SSEA-4 hexaose, a variety of protecting groups are employed. For instance, benzyl (B1604629) (Bn) ethers are commonly used for semi-permanent protection of hydroxyl groups as they are stable to a wide range of reaction conditions and can be removed by catalytic hydrogenation. Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are often used as participating groups at the C-2 position to ensure 1,2-trans stereoselectivity during glycosylation. Phthalimido (Phth) groups are frequently used to protect the amino group of galactosamine.

The deprotection strategy is as crucial as the protection strategy. The final step in the synthesis of the SSEA-4 hexaose involves the global deprotection of all protecting groups to unveil the target molecule. This is typically achieved in a specific sequence to avoid unwanted side reactions.

Protecting Group Function Typical Removal Conditions
Benzyl (Bn)Hydroxyl protectionH₂, Pd/C
Acetyl (Ac)Hydroxyl protection, participating groupNaOMe, MeOH
Benzoyl (Bz)Hydroxyl protection, participating groupNaOMe, MeOH
Phthalimido (Phth)Amine protectionHydrazine (NH₂NH₂)
Silyl ethers (e.g., TBDMS)Hydroxyl protectionFluoride source (e.g., TBAF)
p-Methoxybenzyl (PMB)Hydroxyl protectionOxidative cleavage (e.g., DDQ, CAN)

Stereochemical Control and Regioselectivity in Glycosidic Bond Formation

Achieving high stereoselectivity and regioselectivity in glycosidic bond formation is a central challenge in oligosaccharide synthesis. The stereochemistry of the newly formed glycosidic linkage (α or β) is critical for the biological activity of the resulting glycan.

Several factors influence the stereochemical outcome of a glycosylation reaction, including the nature of the glycosyl donor and acceptor, the promoter system, the solvent, and the temperature. nih.govspirochem.com A common strategy to achieve 1,2-trans glycosylation is the use of a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl or benzoyl group. This group forms a cyclic intermediate that blocks the α-face of the oxocarbenium ion, leading to the preferential formation of the β-glycoside.

For the formation of 1,2-cis glycosidic linkages, such as the α-sialylation required for the SSEA-4 hexaose, non-participating protecting groups are used at the C-2 position. The stereochemical outcome is then influenced by other factors, including the anomeric effect, solvent effects, and the reactivity of the donor and acceptor. The α-linkage of the sialic acid in SSEA-4 is notoriously difficult to construct due to the tertiary nature of the anomeric center and the lack of a participating group at C-3. Specialized sialyl donors and optimized reaction conditions are necessary to achieve the desired stereoselectivity. nih.gov

Regioselectivity, the selective reaction at a specific hydroxyl group in a polyhydroxylated acceptor, is controlled by the use of protecting groups. By selectively protecting all but one hydroxyl group on the acceptor molecule, the glycosylation reaction is directed to that specific position.

Design and Chemical Synthesis of Amine-Functionalized Spacer Linkers (e.g., Spacer1-NH2)

The spacer arm, or linker, plays a crucial role in the function of glycoconjugates by connecting the glycan to another molecule, such as a protein, a lipid, or a solid support for microarrays. The design and synthesis of these linkers are therefore of significant importance.

Rationale for Spacer Architecture in Glycoconjugate Design

The architecture of the spacer in a glycoconjugate is not arbitrary; it is designed to fulfill several key functions. The length and flexibility of the spacer can influence the presentation of the glycan and its accessibility for binding to its biological target. A longer, more flexible spacer can allow the glycan to extend away from the surface to which it is attached, overcoming potential steric hindrance.

The hydrophilicity of the spacer is another critical consideration. Hydrophilic spacers, such as those based on polyethylene (B3416737) glycol (PEG), can improve the aqueous solubility of the glycoconjugate and minimize non-specific binding to proteins and surfaces. mdpi.com This is particularly important in biological assays where non-specific interactions can lead to false-positive results.

The specific structure of "spacer1-NH2" would be designed with these principles in mind. The terminal amine group provides a versatile handle for conjugation to a variety of molecules and surfaces that have been activated with, for example, N-hydroxysuccinimide (NHS) esters.

Spacer Characteristic Rationale Common Structural Motifs
LengthProvides optimal presentation of the glycan and minimizes steric hindrance.Alkyl chains, polyethylene glycol (PEG) units.
FlexibilityAllows the glycan to adopt a favorable conformation for binding.Ethylene (B1197577) glycol repeats, single bonds in alkyl chains.
HydrophilicityImproves aqueous solubility and reduces non-specific binding.Polyethylene glycol (PEG), ethers, amides.
Terminal Functional GroupEnables covalent attachment to other molecules or surfaces.Amine (-NH₂), Carboxylic acid (-COOH), Thiol (-SH), Alkyne.

Synthetic Routes to Amine-Terminated Linkers for Glycan Functionalization

A common strategy involves the use of bifunctional building blocks that contain a protected amine at one end and a reactive group for chain extension at the other. For example, N-Boc-protected amino alcohols can be used as starting materials. The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and then reacted with another nucleophile to extend the chain. Alternatively, the hydroxyl group can be used in an etherification reaction with a diol, such as triethylene glycol, that has been monoprotected.

A general synthetic approach to an amine-terminated spacer could involve the following steps:

Chain Assembly: Starting with a suitable bifunctional molecule, the spacer backbone is constructed through reactions such as etherification, amidation, or alkylation.

Introduction of the Amine Functionality: The terminal amine group is often introduced in a protected form, for example, as an azide (B81097) or a phthalimide, to avoid its interference in earlier synthetic steps.

Deprotection: The final step involves the deprotection of the terminal amine to make it available for conjugation. Azides can be reduced to amines via catalytic hydrogenation or Staudinger reaction, while phthalimides are typically removed with hydrazine.

For example, a simple aminoethyl linker can be prepared by glycosylating a sugar with 2-(benzyloxycarbonylamino)ethanol, followed by deprotection of the sugar hydroxyls and finally hydrogenolysis of the Cbz group to reveal the free amine. beilstein-journals.org More complex spacers, such as those incorporating PEG units, can be synthesized by the sequential addition of ethylene glycol units to an amino alcohol derivative. mdpi.com

Conjugation Chemistry for Derivatization of SSEA-4 Hexaose-β-NAc-spacer1-NH2

The primary amine (-NH2) on the spacer arm of this compound serves as a versatile chemical handle for covalent attachment to a wide array of molecules and surfaces. This derivatization is crucial for its application in biological studies, diagnostics, and therapeutic development.

Amine-Reactive Bioconjugation Methods

Several well-established amine-reactive bioconjugation methods can be utilized to modify this compound. The choice of method often depends on the nature of the molecule to be conjugated and the desired stability of the resulting linkage.

N-Hydroxysuccinimide (NHS) Esters: NHS esters are one of the most common reagents for modifying primary amines. The reaction between an NHS ester and a primary amine proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond. This reaction is typically carried out in a non-nucleophilic buffer at a pH range of 7 to 9. A general protocol involves dissolving the amine-modified oligosaccharide in a suitable buffer, followed by the addition of the NHS ester dissolved in a dry organic solvent like DMF or DMSO. glenresearch.com The reaction is usually allowed to proceed for 1-2 hours at room temperature. glenresearch.com

Isothiocyanates: Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages. This reaction is also pH-dependent, with optimal conditions typically in the alkaline range (pH 9-11). The conjugation of isothiocyanates to amino-functionalized oligosaccharides, such as chitosan (B1678972) oligosaccharides, has been demonstrated. mdpi.com The procedure generally involves mixing the isothiocyanate with the amine-containing molecule in a suitable solvent system and allowing the reaction to proceed at room temperature. mdpi.com

Squaric Acid Esters: Squaric acid diesters offer a two-step approach for conjugating amino-functionalized molecules. The first reaction with a primary amine forms a squaric acid monoamide ester, which is less reactive than the starting diester. This intermediate can then react with a second amine to form a stable squaric acid diamide. This method allows for the sequential and controlled coupling of two different amino-containing molecules. The reaction of squaric acid esters with aminodeoxy sugars has been reported to proceed under neutral to slightly alkaline conditions.

Reagent Type Reactive Group Target Functional Group Resulting Linkage Optimal pH
N-Hydroxysuccinimide (NHS) EsterSuccinimidyl EsterPrimary Amine (-NH2)Amide7.0 - 9.0
Isothiocyanate-N=C=SPrimary Amine (-NH2)Thiourea9.0 - 11.0
Squaric Acid DiesterSquarate EsterPrimary Amine (-NH2)Squaric Acid DiamideNeutral to Alkaline

Advanced Analytical and Spectroscopic Characterization of Synthetic Ssea 4 Hexaose Conjugates

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of complex oligosaccharides in solution. weebly.com It provides detailed information about the monosaccharide composition, sequence, glycosidic linkages, and anomeric configurations (α or β).

For a molecule as complex as SSEA-4 hexaose-β-NAc-spacer1-NH2, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

1D NMR: ¹H NMR spectra provide the initial overview of the structure. The anomeric proton signals (H-1) typically resonate in a distinct downfield region (δ 4.2–5.5 ppm) and their chemical shifts and coupling constants (³J(H1,H2)) give preliminary indications of the anomeric configuration. weebly.com However, significant signal overlap in the central region (δ 3.2–4.2 ppm) where most other sugar ring protons resonate makes complete assignment from 1D spectra alone impossible for a hexaose. omicsonline.org ¹³C NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, help identify the number and types of carbon atoms (CH, CH₂, CH₃, Cq). youtube.com

2D NMR: To resolve the spectral overlap and establish connectivity, a suite of 2D NMR experiments is employed. weebly.comomicsonline.org

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily for tracing the ¹H-¹H connectivities within each monosaccharide ring from the anomeric proton. youtube.com

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system (i.e., within one sugar residue), which is particularly useful for identifying all proton signals belonging to a specific monosaccharide, even with heavy overlap.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for determining the sequence of monosaccharides. It detects long-range (2-3 bond) correlations between protons and carbons, most importantly the correlation between an anomeric proton (H-1) of one residue and the carbon at the linkage position of the adjacent residue (e.g., H-1 of Gal to C-3 of GalNAc). omicsonline.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space. For glycans, intra-residue and inter-residue NOEs help confirm stereochemistry and glycosidic linkages. For example, a strong NOE between H-1 of one sugar and a proton on the aglycone sugar confirms their proximity, consistent with the linkage identified by HMBC.

The precise structure of SSEA-4 hexaose is confirmed by systematically analyzing the 2D NMR data. The anomeric configuration (α or β) is determined by the chemical shift and coupling constant of the anomeric proton (¹H) and the chemical shift of the anomeric carbon (¹³C). For example, a β-linkage typically shows a larger ³J(H1,H2) coupling constant (~8 Hz) than an α-linkage (~3-4 Hz).

The glycosidic linkages are unequivocally established using HMBC data. A cross-peak between the anomeric proton of one sugar and a specific carbon of the next sugar in the sequence confirms the linkage site. For SSEA-4 hexaose, this would involve identifying correlations such as Neu5Ac H-2/Gal C-3, Gal H-1/GalNAc C-3, GalNAc H-1/Gal C-3, Gal H-1/Gal C-4, and Gal H-1/Glc C-4. The final linkage to the NAc-spacer would also be confirmed via an HMBC correlation from the Glc H-1 to the corresponding carbon on the spacer.

Table 1: Expected NMR Data for Confirming SSEA-4 Hexaose Structure This table presents representative data based on established principles of glycan NMR spectroscopy.

Linkage to ConfirmKey NMR ExperimentExpected Observation
Neu5Ac(α2-3)GalHMBCCorrelation between the Neu5Ac H-2ax/H-2eq protons and the C-3 of the Galactose residue.
Gal(β1-3)GalNAcHMBC & COSY/NOESYHMBC correlation between Gal H-1 and GalNAc C-3. The β-configuration is confirmed by a large ³J(H1,H2) (~8 Hz) for the Gal anomeric proton.
GalNAc(β1-3)GalHMBC & COSY/NOESYHMBC correlation between GalNAc H-1 and Gal C-3. The β-configuration is confirmed by a large ³J(H1,H2) (~8 Hz) for the GalNAc anomeric proton.
Gal(α1-4)GalHMBC & COSY/NOESYHMBC correlation between Gal H-1 and Gal C-4. The α-configuration is confirmed by a small ³J(H1,H2) (~3-4 Hz) for the Gal anomeric proton.
Gal(β1-4)GlcHMBC & COSY/NOESYHMBC correlation between Gal H-1 and Glc C-4. The β-configuration is confirmed by a large ³J(H1,H2) (~8 Hz) for the Gal anomeric proton.
Glc(β)-NAc-spacerHMBCCorrelation between Glc H-1 and the anomeric carbon of the GlcNAc residue in the spacer.

Molecular Mass Determination and Purity Analysis by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for verifying the molecular weight of the synthesized conjugate, confirming its elemental composition, and assessing its purity. Soft ionization techniques are employed to prevent fragmentation of the large, labile glycan structure. nih.gov

ESI-MS is a soft ionization technique that generates ions directly from a solution, making it highly compatible with liquid chromatography (LC-MS). researchgate.net For large biomolecules like SSEA-4 hexaose conjugates, ESI typically produces a series of multiply charged ions (e.g., [M+2H]²⁺, [M+H+Na]²⁺, [M+3H]³⁺). researchgate.net This allows for the determination of a high molecular weight on mass analyzers with a more limited mass-to-charge (m/z) range. The resulting spectrum can be deconvoluted to determine the parent molecular mass with high accuracy. When coupled with HPLC, LC-ESI-MS can separate the target compound from impurities, providing a mass spectrum for each resolved peak and thus serving as a powerful purity analysis tool. nih.gov

MALDI-TOF MS is another soft ionization technique renowned for its speed, sensitivity, and tolerance to buffers. nih.gov The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. researchgate.net MALDI typically produces predominantly singly charged ions, such as [M+H]⁺ or [M+Na]⁺. researchgate.net This results in a simple, easy-to-interpret spectrum where the primary peak corresponds directly to the molecular weight of the compound plus a cation. MALDI-TOF is excellent for rapid confirmation of the successful synthesis and for screening the purity of chromatographic fractions. google.com

Table 2: Predicted Molecular Mass and Expected MS Adducts for this compound The molecular weight of the parent SSEA-4 hexaose is 1161.03 Da (C₄₃H₇₀N₂O₃₄). The addition of a β-GlcNAc-ethylamine spacer (C₈H₁₆N₂O₅) adds 248.11 Da. The final predicted monoisotopic mass is 1409.14 Da (C₅₁H₈₆N₄O₃₉).

Ion AdductPredicted m/z (ESI-MS)Predicted m/z (MALDI-TOF MS)
[M+H]⁺1410.151410.15
[M+Na]⁺1432.131432.13
[M+2H]²⁺705.58N/A (less common)
[M+H+Na]²⁺716.57N/A (less common)
[M+2Na]²⁺727.56N/A (less common)

Chromatographic Methods for Purity and Identity Verification

Chromatography is fundamental to both the purification of the final product and the verification of its purity and identity. Given the polar and charged nature of the SSEA-4 hexaose conjugate, several HPLC-based methods are applicable.

Normal-Phase and Hydrophilic Interaction Liquid Chromatography (NP-HPLC/HILIC): These techniques are well-suited for separating highly polar compounds like glycans. sigmaaldrich.com In HILIC, a polar stationary phase is used with a mobile phase gradient from high organic to high aqueous content. The target conjugate will be retained and then eluted based on its hydrophilicity, effectively separating it from less polar synthetic precursors or byproducts. google.com

Weak Anion-Exchange Chromatography (WAX-HPLC): This method separates molecules based on their charge. sigmaaldrich.com The SSEA-4 hexaose contains a negatively charged sialic acid residue, which will interact with the positively charged stationary phase. This allows for the separation of the desired product from any neutral or less-charged impurities, such as unreacted glycan precursors that may not have been successfully sialylated.

Reversed-Phase Chromatography (RP-HPLC): While less common for underivatized glycans, RP-HPLC can be used to analyze the purity of the conjugate, especially given the presence of the spacer which adds some hydrophobic character. It is often used in LC-MS setups. sigmaaldrich.com

Capillary Electrophoresis (CE): CE offers extremely high-resolution separations and is an excellent orthogonal technique to HPLC for purity assessment. nih.gov Molecules are separated based on their charge-to-size ratio in a narrow capillary, providing a distinct electropherogram that can confirm the homogeneity of the sample. youtube.com

Ssea 4 Hexaose β Nac Spacer1 Nh2 As a Research Tool and Reagent

Development of Glycan Microarrays and High-Throughput Screening Platforms

Glycan microarrays have emerged as powerful, high-throughput tools for investigating the complex world of glycan interactions. nih.govyoutube.com These platforms allow for the simultaneous screening of hundreds of glycan structures against glycan-binding proteins (GBPs), viruses, or whole cells, providing rapid insights into binding specificities. youtube.comfrontiersin.org The amine-functionalized nature of SSEA-4 hexaose-β-NAc-spacer1-NH2 makes it an ideal candidate for inclusion in these arrays.

Immobilization Strategies for Amine-Functionalized Glycans on Solid Supports

The covalent attachment of glycans to solid surfaces is a cornerstone of glycan microarray technology. frontiersin.org For amine-functionalized glycans like this compound, several robust immobilization strategies have been developed. The most common approach involves printing the amino-glycans onto surfaces activated with N-hydroxysuccinimide (NHS) esters. frontiersin.orgnih.govnih.gov The primary amine of the glycan's spacer reacts with the NHS ester on the slide to form a stable amide bond.

Epoxy-activated surfaces provide another widely used platform for immobilizing amino-functionalized glycans. nih.govpoly-an.de The reaction between the amine group and the epoxy ring on the slide surface results in a secure covalent linkage. nih.gov While both NHS and epoxy chemistries are effective, the choice of surface can influence immobilization efficiency depending on the specific linker and glycan structure. nih.gov

Other covalent methods, though less common for amine linkers, include chemistries involving maleimide-thiol reactions. nih.gov The selection of the immobilization strategy is critical and is matched to the specific functional group installed on the glycan library. nih.gov

Below is a table summarizing common immobilization strategies for amine-functionalized glycans.

Surface Chemistry Functional Group on Glycan Resulting Linkage References
N-hydroxysuccinimide (NHS)-esterPrimary Amine (-NH2)Amide Bond frontiersin.orgnih.govnih.gov
EpoxyPrimary Amine (-NH2)Secondary Amine nih.govpoly-an.de
MaleimideThiol (-SH)Thioether Bond nih.gov
ThiolMaleimideThioether Bond nih.gov

Applications in Glycan-Binding Protein Profiling and Ligand Discovery

Once immobilized on a microarray, SSEA-4 hexaose serves as a probe to identify and characterize proteins that bind to this specific glycan structure. These arrays are essential tools for functional glycomics, enabling the large-scale analysis of the binding specificities of GBPs, which include lectins, antibodies, and microbial toxins. nih.govfrontiersin.orgresearchgate.net

By incubating a fluorescently labeled protein of interest over the glycan microarray, researchers can identify which glycans it binds to by detecting the fluorescent signal at specific spots. youtube.com This high-throughput screening approach has been extensively used to characterize the human anti-glycome and to study the binding patterns of various immune molecules, pathogens, and toxins. frontiersin.org For example, glycan arrays have been instrumental in studying the binding of influenza viruses, Escherichia coli, and various anti-carbohydrate antibodies. frontiersin.org The inclusion of SSEA-4 hexaose on these arrays allows for the discovery of novel SSEA-4 binding partners and the detailed characterization of known interactions, which is crucial for understanding its role in stem cell biology and cancer. nih.govnih.gov

Creation of Neoglycoproteins and Glycoconjugate Antigens

The low immunogenicity of carbohydrates often necessitates their conjugation to larger carrier molecules to elicit a robust immune response. This compound is readily used to create such glycoconjugates for immunological research.

Conjugation to Carrier Proteins for Immunogen Development

To develop antibodies against specific glycan structures, the glycan must be presented to the immune system in a form that can be recognized. This is typically achieved by covalently linking the glycan to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), creating a neoglycoprotein. elicityl-oligotech.comelicityl-oligotech.com The terminal amine group on the SSEA-4 hexaose spacer allows for straightforward conjugation to carboxyl groups on the carrier protein using standard carbodiimide (B86325) chemistry (e.g., with EDC). The resulting glycoconjugate displays multiple copies of the SSEA-4 epitope, effectively converting the carbohydrate from a poorly immunogenic hapten into a potent immunogen capable of inducing a specific antibody response.

Use in Generation and Characterization of Anti-SSEA-4 Antibodies

The SSEA-4 glycoconjugate antigens are used to immunize animals, such as mice or rabbits, to generate monoclonal or polyclonal antibodies that specifically recognize the SSEA-4 epitope. glykogen.compnas.org For instance, antibodies against SSEA-4 have been generated using SSEA-4 conjugates for immunization to develop potential new treatments for pancreatic cancer. pnas.org

Once generated, the specificity and affinity of these antibodies must be thoroughly characterized. Quantitative assessments using techniques like fluorescence polarization and surface plasmon resonance (SPR) can determine the binding strength of an antibody to its cognate glycan. nih.gov Studies have shown that anti-SSEA-4 monoclonal antibodies can bind to the SSEA-4 antigen with high affinity and specificity, showing negligible cross-reactivity with structurally similar glycans like Globo H. nih.gov This high degree of specificity is critical for their use in applications such as identifying and sorting stem cells. nih.gov For example, the monoclonal antibody MC-813-70, which recognizes SSEA-4, is widely used to identify human embryonic stem and carcinoma cells. nih.govuiowa.edu

The table below shows findings on the affinity of a well-known anti-SSEA-4 antibody.

Antibody Antigen Binding Affinity (Kd) Technique Key Finding References
α-SSEA-4 (MC-813-70)SSEA-4Low nanomolar rangeFluorescence PolarizationHigh affinity for its cognate glycan. nih.gov
α-SSEA-4 (MC-813-70)SSEA-4 (immobilized)~20-fold greater affinity than in solutionSurface Plasmon Resonance (SPR)Surface immobilization enhances binding affinity. nih.gov
α-SSEA-4 (MC-813-70)Globo HNegligible affinityFluorescence PolarizationHighly specific, does not bind to the non-cognate glycan. nih.gov

Design of Labeled Probes for Glycan Detection and Visualization

Beyond microarrays and immunogen synthesis, this compound is a versatile building block for creating a variety of labeled probes for glycan detection and visualization. The terminal amine provides a convenient site for attaching different functional tags.

By reacting the amine group with activated forms of reporter molecules, a suite of probes can be designed. For example, conjugation with an NHS-activated biotin (B1667282) molecule yields a biotinylated SSEA-4 probe. elicityl-oligotech.com This probe can be used in various affinity-based assays, where detection is achieved using streptavidin conjugated to an enzyme or a fluorophore.

Similarly, the amine can be reacted with fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC), to create a fluorescently labeled SSEA-4 probe. elicityl-oligotech.com These fluorescent probes are invaluable for visualizing the localization of SSEA-4 binding sites on cells and tissues through techniques like flow cytometry and fluorescence microscopy. nih.gov These targeted probes enable researchers to track the expression and dynamics of SSEA-4 in biological systems, offering insights into its function in cell adhesion, signaling, and migration. nih.gov

The table below lists examples of labeled probes derived from SSEA-4 hexaose.

Probe Type Attached Label Structure Example Potential Application References
Biotinylated ProbeBiotinSSEA-4 hexaose-Linker-BiotinELISA, Western Blotting, Affinity Purification elicityl-oligotech.com
Fluorescent ProbeFluoresceinSSEA-4 hexaose-PAA-FluoresceinFlow Cytometry, Fluorescence Microscopy elicityl-oligotech.com
Polyacrylamide ConjugatePolyacrylamide (PAA)SSEA-4 hexaose-PAASolid-phase binding assays elicityl-oligotech.com

Biotinylation and Fluorescent Labeling Strategies for Glycoconjugates

The chemical modification of glycans, such as this compound, through biotinylation and fluorescent labeling is a pivotal process for their application as research tools. The terminal primary amine (-NH2) on the spacer of this synthetic glycan serves as a versatile reactive handle for conjugation with a wide array of molecules, thereby enabling its use in various detection and interaction studies. sussex-research.comthermofisher.com

The primary strategies for labeling this compound revolve around amine-reactive chemistry. thermofisher.comgbiosciences.com These methods are well-established and offer a range of reagents with different properties to suit specific experimental needs.

Biotinylation of this compound

Biotinylation is the process of covalently attaching biotin to a molecule of interest. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin proteins makes it a powerful tool for detection, purification, and immobilization of biomolecules. gbiosciences.comsangon.com For this compound, the primary amine group is the target for biotinylation.

The most common class of reagents for this purpose are N-hydroxysuccinimide (NHS) esters of biotin. gbiosciences.comthermofisher.comthermofisher.com These reagents react efficiently with the primary amine on the spacer of the glycan under mild alkaline conditions (pH 7-9) to form a stable amide bond. thermofisher.comthermofisher.com

Common Amine-Reactive Biotinylation Reagents:

Reagent TypeDescriptionKey Features
NHS-Biotin A standard biotinylation reagent with a short spacer arm.Water-insoluble, requires dissolution in an organic solvent like DMSO or DMF before addition to the aqueous reaction mixture. gbiosciences.comthermofisher.com
Sulfo-NHS-Biotin A water-soluble variant of NHS-Biotin.The sulfonate group on the NHS ring increases water solubility, allowing for reactions to be performed entirely in aqueous buffers without organic solvents. sangon.comthermofisher.com This is particularly useful for maintaining the native conformation of biomolecules that might be sensitive to organic solvents. It is also membrane-impermeable, making it ideal for labeling cell surface molecules. sangon.com
NHS-LC-Biotin Features a long-chain (LC) spacer arm (e.g., aminocaproic acid).The longer spacer arm helps to reduce steric hindrance between the biotin molecule and the glycan, which can improve the binding efficiency of avidin or streptavidin. lumiprobe.com
Sulfo-NHS-LC-Biotin Combines the features of a long-chain spacer arm with water solubility.Offers reduced steric hindrance and is suitable for reactions in aqueous environments.

General Biotinylation Protocol:

A typical biotinylation reaction for this compound involves the following steps:

Dissolving the this compound in a suitable amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a slightly alkaline pH (e.g., pH 8.5). thermofisher.comthermofisher.com

Preparing a fresh stock solution of the amine-reactive biotinylation reagent (e.g., NHS-Biotin) in an appropriate solvent (e.g., DMSO for NHS esters or aqueous buffer for sulfo-NHS esters). sangon.comthermofisher.com

Adding a molar excess of the biotinylation reagent to the glycan solution. The optimal molar ratio of reagent to glycan needs to be determined empirically but often ranges from 10- to 20-fold excess. thermofisher.com

Incubating the reaction mixture for a specific time (e.g., 30 minutes to 2 hours) at room temperature or on ice. sangon.comthermofisher.com

Quenching the reaction by adding an amine-containing buffer, such as Tris or glycine, to consume any unreacted NHS-ester. thermofisher.com

Purifying the biotinylated glycan from excess reagent and byproducts using methods like dialysis, size-exclusion chromatography, or HPLC. thermofisher.com

Fluorescent Labeling of this compound

Fluorescent labeling imparts intrinsic fluorescence to the SSEA-4 hexaose, enabling its detection and visualization in a variety of applications, including flow cytometry, fluorescence microscopy, and glycan arrays. nih.govelicityl-oligotech.comelicityl-oligotech.com Similar to biotinylation, the primary amine of the spacer is the target for conjugation with amine-reactive fluorescent dyes.

A wide variety of fluorescent dyes are commercially available as NHS esters, offering a broad spectrum of excitation and emission wavelengths. The choice of dye depends on the specific application and the available instrumentation.

Common Amine-Reactive Fluorescent Dyes:

Dye ClassExamplesExcitation (nm, approx.)Emission (nm, approx.)Key Features
Fluoresceins Fluorescein isothiocyanate (FITC), Carboxyfluorescein succinimidyl ester (FAM SE) nih.gov494518Bright green fluorescence, but its intensity is pH-sensitive.
Rhodamines Tetramethylrhodamine (TRITC), Carboxyrhodamine 110550573Photostable with fluorescence that is less sensitive to pH changes compared to fluorescein.
Cyanines Cy3, Cy5, Cy7550 (Cy3), 650 (Cy5)570 (Cy3), 670 (Cy5)Bright and photostable, with a range of emission colors from green to near-infrared.
Alexa Fluor Dyes Alexa Fluor 488, Alexa Fluor 594, Alexa Fluor 647495 (488), 590 (594), 650 (647)519 (488), 617 (594), 668 (647)A series of highly photostable and bright dyes with varying spectral properties and pH insensitivity.
ATTO Dyes ATTO 594594624Known for their high fluorescence yield and photostability. nih.gov

General Fluorescent Labeling Protocol:

The procedure for fluorescently labeling this compound is analogous to the biotinylation process:

The glycan is dissolved in an amine-free buffer at a pH between 7 and 9. thermofisher.com

A stock solution of the amine-reactive fluorescent dye is prepared in an anhydrous organic solvent like DMSO. thermofisher.com

The fluorescent dye is added to the glycan solution at a specific molar ratio.

The reaction is incubated in the dark to prevent photobleaching of the dye. thermofisher.com

The reaction can be terminated by adding an amine-containing buffer.

The labeled glycoconjugate is purified to remove unreacted dye. thermofisher.com

Research Findings and Applications:

The biotinylation and fluorescent labeling of SSEA-4 and related glycans have been instrumental in studying their biological roles. For instance, fluorescently labeled SSEA-4 analogs have been synthesized to investigate their behavior and interactions within the cell membrane, particularly in the context of lipid rafts and microdomain formation in stem cells and cancer cells. nih.gov These labeled probes allow for real-time single-molecule imaging, providing insights into the dynamic processes of cell recognition, adhesion, and signaling. nih.gov

Biotinylated SSEA-4 is frequently used in glycan arrays and surface plasmon resonance (SPR) studies to identify and characterize SSEA-4 binding proteins and antibodies. rndsystems.comnih.govnih.gov The immobilization of biotinylated SSEA-4 onto streptavidin-coated surfaces creates a platform for high-throughput screening of interactions. sussex-research.com For example, biotinylated antibodies against SSEA-4 are used in flow cytometry and immunohistochemistry to detect the presence of SSEA-4 on various cell types, including embryonic stem cells and cancer cells. rndsystems.comnih.gov

Investigation of Ssea 4 Glycan in Stem Cell Biology Research

SSEA-4 as a Cell Surface Marker for Pluripotent Stem Cells (hESCs, iPSCs)

SSEA-4 is prominently expressed on the surface of human pluripotent stem cells (PSCs), including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs). wikipedia.orgfrontiersin.org This expression is a hallmark of the undifferentiated state, making SSEA-4 an invaluable tool for researchers to distinguish pluripotent cells from their differentiated progeny. researchgate.netpatsnap.com While it is a widely used marker, some studies suggest that the glycosphingolipids SSEA-3 and SSEA-4 may not be functionally essential for maintaining the pluripotency of hESCs, but rather play a role during the process of differentiation. nih.gov

The expression of SSEA-4 is dynamically regulated during the processes of stem cell differentiation and dedifferentiation. On hESCs, SSEA-4 is robustly expressed on pluripotent cells of the inner cell mass and its presence diminishes as the cells differentiate. nih.govglykogen.com This downregulation is a reliable indicator that the cells are losing their pluripotent character and committing to a specific lineage. researchgate.net

Conversely, during the process of generating iPSCs from somatic cells, the appearance of SSEA-4 is considered an early sign of successful reprogramming. wikipedia.orgnih.gov The re-expression of SSEA-4, along with other pluripotency markers like OCT4 and NANOG, signifies that the somatic cells are acquiring a pluripotent, stem-like state. wikipedia.orgnih.gov However, research has indicated variability in iPSC lines, with some showing a low percentage of SSEA-4 positive cells, which may correlate with incomplete reprogramming and lower expression of key pluripotency genes like OCT4 and NANOG. nih.gov

Table 1: SSEA-4 Expression in Pluripotent and Differentiated Cells

Cell TypeSSEA-4 Expression StatusAssociated StateReference
Human Embryonic Stem Cells (hESCs)HighUndifferentiated, Pluripotent frontiersin.orgresearchgate.net
Induced Pluripotent Stem Cells (iPSCs)HighFully Reprogrammed, Pluripotent wikipedia.orgfrontiersin.org
Differentiated Progeny of PSCsLow/NegativeDifferentiated nih.govresearchgate.net
Partially Reprogrammed iPSCsLowIncomplete Reprogramming nih.gov

The distinct surface expression of SSEA-4 on pluripotent cells allows for their physical separation from heterogeneous cell populations. Two primary techniques employed for this purpose are Fluorescence-Activated Cell Sorting (FACS) and Magnetic-Activated Cell Sorting (MACS). nih.govnih.gov

Fluorescence-Activated Cell Sorting (FACS) involves labeling cells with a fluorescently tagged antibody that specifically binds to SSEA-4. The cells are then passed through a flow cytometer, which identifies and separates the labeled cells based on their fluorescence. youtube.com FACS is a powerful method that allows for high-purity isolation of SSEA-4 positive cells. nih.govnih.gov Studies have shown that FACS can efficiently eliminate undifferentiated hESCs from a mixed population, which is a critical step for preventing tumorigenesis in potential cell therapies. nih.gov

Magnetic-Activated Cell Sorting (MACS) offers an alternative method for enriching SSEA-4 expressing cells. miltenyibiotec.com In this technique, cells are labeled with an SSEA-4 specific antibody that is conjugated to magnetic microbeads. nih.gov When the cell suspension is passed through a column placed in a strong magnetic field, the magnetically labeled SSEA-4 positive cells are retained, while the unlabeled cells pass through. nih.govmiltenyibiotec.com MACS is often considered a gentler method than FACS, which can be advantageous for cell viability. However, comparisons have shown that FACS can yield a significantly higher recovery of SSEA-4 positive cells. nih.gov For instance, one study comparing the two methods for isolating SSEA-4+ Wharton's jelly-derived MSCs found that FACS yielded over 13 times more cells than MACS. nih.gov

Table 2: Comparison of Cell Sorting Techniques for SSEA-4+ Cells

TechniquePrincipleAdvantagesDisadvantagesReference
Fluorescence-Activated Cell Sorting (FACS)Separation based on fluorescence of antibody-labeled cells.High purity and efficiency of separation.Can be harsh on cells, potentially affecting viability. nih.govyoutube.com
Magnetic-Activated Cell Sorting (MACS)Separation based on magnetic labeling of cells.Gentler on cells, good viability of sorted cells.Lower recovery and purity compared to FACS in some applications. nih.govnih.govmiltenyibiotec.com

Role of SSEA-4 in Mesenchymal Stem Cell (MSC) Characterization and Isolation In Vitro

Beyond pluripotent stem cells, SSEA-4 has also been identified as a marker for Mesenchymal Stem Cells (MSCs) derived from various adult tissues, including bone marrow. nih.govresearchgate.netashpublications.org This finding was significant as it provided a prospective marker for the isolation of these multipotent stromal cells, which had previously been hampered by a lack of specific surface antigens. researchgate.netashpublications.org

Research has demonstrated that SSEA-4 can be used to isolate MSCs from whole human bone marrow aspirates. ashpublications.org The SSEA-4 positive fraction of bone marrow cells gives rise to MSCs, while the SSEA-4 negative fraction does not. ashpublications.org Furthermore, sorted SSEA-4+ cells from bone marrow cultures have shown superior growth potential compared to unpurified MSCs. ashpublications.org The expression of SSEA-4 on MSCs has been reported to be in the range of 30-90% within a given population, highlighting the heterogeneity of MSC cultures. frontiersin.org However, the transient nature of SSEA-4 expression during in vitro expansion of MSCs has also been noted, with levels increasing in early passages and then decreasing. nih.gov While SSEA-4 is a useful marker for identifying and enriching for MSCs, its direct functional role in maintaining their multipotent state is still under investigation. nih.gov

SSEA-4 Expression and its Research Implications in Neural Stem/Progenitor Cells (NSPCs)

SSEA-4 expression has also been detected in the context of the developing nervous system, specifically on neural stem/progenitor cells (NSPCs). nih.gov Immunohistochemical studies on the human embryonic central nervous system have revealed that SSEA-4 is present in the early neuroepithelium, with its expression diminishing as development progresses. nih.gov

In vitro studies of cells derived from the human embryonic forebrain have shown that SSEA-4 expressing cells are enriched within the CD133 positive fraction, which is a known marker for neural stem and progenitor cells. nih.gov Interestingly, SSEA-4 expression is rarely co-detected with another neural stem cell marker, CD15. nih.gov The co-expression of SSEA-4 and CD133 has been proposed as a combination of markers for the positive selection and enrichment of NSPCs. nih.gov Sphere-forming assays, a common method for culturing and assessing the self-renewal capacity of NSPCs, have shown that fractions positive for both CD133 and SSEA-4 are enriched in neurosphere-initiating cells. nih.gov

Mechanistic Studies of Ssea 4 Glycan in Cancer Biology Research

SSEA-4 Expression Profiles in Various Cancer Cell Lines and Heterogeneous Subpopulations

Research has identified SSEA-4 expression across a wide array of solid tumors, often within distinct subpopulations of cells, highlighting intra-tumor heterogeneity. nih.gov Studies have shown that SSEA-4 is expressed in a significant portion of cancer cell lines derived from solid tumors, while it is notably absent in leukemic cell lines. nih.govnih.gov For instance, one extensive analysis found SSEA-4 expression in 96 out of 134 different cancer cell lines, covering a broad spectrum of cancer types. pnas.org

SSEA-4 positive (+) cells within a tumor often display unique characteristics. In prostate cancer cell lines like DU145, fluorescence-activated cell sorting revealed that SSEA-4+ cells form fibroblast-like colonies with diminished cell-cell contact, in contrast to the cobblestone-like epithelial colonies formed by SSEA-4 negative (-) cells. nih.govnih.gov Furthermore, these SSEA-4+ subpopulations are frequently enriched for embryonic stem cell markers. nih.gov

The expression of SSEA-4 has been correlated with tumor grade and malignant behavior in several cancers. In glioblastoma multiforme (GBM), SSEA-4 was found on eight of eleven cell lines, and immunohistochemical staining confirmed its presence in 69% of human GBM specimens, with a trend for higher expression in higher-grade astrocytomas. pnas.org Similarly, in prostate cancer, high SSEA-4 expression is significantly associated with parameters of malignant progression, including Gleason score and metastasis. nih.gov In Ewing sarcoma, SSEA-4 was detected on the surface of all 13 cell lines tested and in 68% of primary tumor biopsies. aacrjournals.org

Table 1: SSEA-4 Expression in Various Cancer Types and Cell Lines This interactive table summarizes findings on SSEA-4 expression across different cancers. Click on a row to see more details.

Cancer Type Cell Lines/Tissues Studied SSEA-4 Expression Findings References
Glioblastoma (GBM) 8 of 11 GBM cell lines; 55 human GBM specimens Positive in a majority of cell lines and primary tumors; expression correlates with high-grade astrocytoma. pnas.org
Prostate Cancer DU145 cell line; 181 biopsy & 117 RP specimens Heterogeneous expression; SSEA-4+ cells show mesenchymal features. High expression linked to progression and metastasis. nih.govnih.govnih.gov
Breast Cancer MCF-7, MDA-MB-231 cell lines Expressed in all subtypes; linked to chemoresistance and metastasis. SSEA-4 antibodies can be rapidly internalized. nih.govnih.govpnas.org
Ovarian Cancer OVCAR4 cell line; 22 fresh frozen samples Expressed in 86% of patient samples, found in both tumor cells and surrounding stroma. aacrjournals.org
Lung Cancer H1975, CL68 cell lines Highly expressed on TKI-resistant non-small cell lung cancer (NSCLC) with EGFR-T790M mutation. pnas.org
Pancreatic Cancer HPAC cell line SSEA-4 is a potential therapeutic target; antibodies against it inhibit tumor growth in mouse models. nih.gov
Ewing Sarcoma 13 EwS cell lines; 31 primary tumor biopsies Expressed in all tested cell lines and 68% of primary tumors. SSEA4-high cells show increased proliferation and migration. aacrjournals.org
Colon Cancer HCT-116 cell line SSEA-4+ fraction shows downregulation of epithelial markers. nih.govnih.gov
Renal Cancer N/A High-level expression of SSEA-4 has been observed in renal cell carcinoma. pnas.org
Oral Cancer N/A SSEA-4 expression has been reported. nih.gov

Association of SSEA-4 Glycan with In Vitro Cancer Cell Phenotypes

The expression of SSEA-4 is not merely a passive marker but is actively involved in modulating key cellular behaviors that contribute to cancer progression.

SSEA-4 expression is strongly linked to the process of Epithelial-to-Mesenchymal Transition (EMT), a cellular program critical for cancer invasion and metastasis. nih.govyoutube.com Studies on prostate (DU145) and colon (HCT-116) cancer cells have shown that SSEA-4+ subpopulations exhibit a spontaneous loss of their epithelial phenotype. nih.govnih.gov This transition is characterized by the downregulation of key epithelial markers, such as E-cadherin and Claudin-7. nih.gov Concurrently, these SSEA-4+ cells show an upregulation of mesenchymal markers, indicative of a shift to a more migratory and invasive state. nih.gov This suggests that SSEA-4 expression identifies tumor cells that have undergone at least a partial EMT, acquiring mesenchymal-like properties. nih.gov

The interaction between cancer cells and the surrounding extracellular matrix (ECM) is fundamental to tumor invasion. Research indicates that SSEA-4 plays a significant role in mediating this interaction. nih.gov A crucial study demonstrated that the stable knockdown of SSEA-4 synthesis, achieved by targeting the enzyme ST3GAL2, led to a significant decrease in the adhesion of DU145 prostate cancer cells to various ECM molecules, including laminin (B1169045). nih.gov This suggests that SSEA-4 participates directly in tumor invasion by facilitating the attachment of cancer cells to the ECM, a critical step for subsequent migration. nih.gov

Heightened SSEA-4 expression is associated with an increase in the migratory and invasive capabilities of cancer cells. nih.gov SSEA-4+ cells have been observed to spontaneously detach from adhesive colonies and form invadopodia-like structures, which are specialized protrusions that degrade the ECM and enable invasion. nih.gov These structures show an enrichment and colocalization of SSEA-4 with key signaling proteins involved in cell motility, such as pAkt and pSrc. nih.gov In Ewing sarcoma, SSEA4-high cells demonstrated a greater propensity to migrate in transwell assays compared to their SSEA4-low counterparts. aacrjournals.org This gain of a migratory phenotype, linked to the loss of cell-cell interactions, positions SSEA-4 as a key contributor to the invasive potential of cancer cells. nih.govnih.gov

SSEA-4 as a Target for Investigating Glycan-Targeting Research Tools

Given its specific expression on cancer cells and its functional role in malignancy, SSEA-4 has become an attractive target for the development of novel research tools and potential therapeutics.

A variety of research tools have been developed to specifically target the SSEA-4 glycan, allowing for detailed investigation of its function and for preclinical assessment of its therapeutic potential.

Monoclonal Antibodies (mAbs): Several monoclonal antibodies with specificity for SSEA-4 have been generated and characterized. The mouse IgG3 antibody, MC813-70, is widely used in research and has been shown to trigger complement-dependent cytotoxicity against SSEA-4-high GBM cell lines. pnas.orgnih.gov Another mAb, MC48 (IgG1), was also developed and, like MC813-70, showed high specificity for SSEA-4 in glycan array analyses. nih.gov More recently, a recombinant rabbit IgG antibody (Clone F8) was developed to overcome the handling challenges associated with older IgM or IgG3 class antibodies, providing a high-quality reagent for SSEA-4 research. glykogen.com These antibodies have been instrumental in inhibiting tumor growth in various xenograft models, including pancreatic and lung cancer. pnas.orgnih.gov

Antibody-Drug Conjugates (ADCs): The rapid internalization of anti-SSEA-4 antibodies into cancer cells makes this antigen an excellent target for ADCs. nih.gov OBI-998 is a novel ADC that consists of a humanized anti-SSEA-4 antibody linked to the potent microtubule-disrupting agent MMAE. aacrjournals.org OBI-998 has demonstrated potent and specific cytotoxic activity against SSEA-4-positive cells and significant anti-tumor efficacy in multiple xenograft models. aacrjournals.org Its efficacy in models resistant to other targeted therapies highlights the potential of this approach. nih.gov

Engineered Glycan Binders (CAR-T cells): Chimeric Antigen Receptor (CAR) T-cell therapy has been adapted to target SSEA-4. Researchers have generated CAR-T cells incorporating the antigen-binding domains of anti-SSEA-4 antibodies. aacrjournals.org These SSEA-4-specific CAR-T cells effectively eliminated SSEA-4-positive cancer cells in vitro across various cell lines, including ovarian and pancreatic cancer. aacrjournals.orgnih.gov In vivo studies using an ovarian cancer model demonstrated a significant and specific antitumor response. aacrjournals.org However, some studies have noted potential on-target, off-tumor toxicities, as SSEA-4 can be expressed on certain normal progenitor cells, indicating that careful safety assessments are crucial for clinical translation. mdpi.com

Table 2: Research Tools Targeting SSEA-4 Glycan This interactive table summarizes different research tools developed to target SSEA-4. Click on a row to see more details.

Tool Type Specific Example(s) Description & Key Findings References
Monoclonal Antibody MC813-70 (mouse IgG3), MC48 (mouse IgG1) Widely used for detection and functional studies. Induce cytotoxicity and inhibit tumor growth in preclinical models. pnas.orgpnas.orgnih.gov
Monoclonal Antibody Clone F8 (rabbit IgG) A newer recombinant antibody designed for higher quality and easier handling in research applications. glykogen.com
Antibody-Drug Conjugate (ADC) OBI-998 Humanized anti-SSEA-4 antibody conjugated to MMAE. Shows potent, specific cytotoxicity and in vivo efficacy. aacrjournals.org
CAR-T Cells scFv-based CARs Genetically engineered T-cells that recognize and kill SSEA-4-positive tumor cells. Showed efficacy in ovarian, pancreatic, and Ewing sarcoma models. aacrjournals.orgaacrjournals.orgnih.gov

Evaluation of In Vitro Cellular Effects Mediated by Glycan-Targeting Agents

The aberrant expression of the glycosphingolipid Stage-Specific Embryonic Antigen-4 (SSEA-4) on the surface of various cancer cells, in contrast to its limited presence in normal adult tissues, has positioned it as a compelling target for cancer therapy. nih.govpnas.org In vitro studies using glycan-targeting agents, such as monoclonal antibodies (mAbs) and chimeric antigen receptor (CAR) T-cells, have been crucial in validating this approach. These studies meticulously evaluate the direct effects of such agents on cancer cell viability and the underlying signaling pathways. The compound SSEA-4 hexaose-β-NAc-spacer1-NH2 , which represents the carbohydrate portion of the SSEA-4 antigen, serves as a vital tool in these investigations, primarily for confirming the specificity of the targeting agents through competitive binding assays.

Research has demonstrated that targeting SSEA-4 can effectively reduce cancer cell viability across various tumor types. For instance, the anti-SSEA-4 monoclonal antibody MC-813-70 has been shown to induce complement-dependent cytotoxicity in glioblastoma multiforme (GBM) cell lines that express high levels of SSEA-4. pnas.org Further studies have expanded these findings to other cancers, including breast, pancreatic, and lung cancer. nih.govpnas.orgnih.gov

A significant advancement in this area is the development of antibody-drug conjugates (ADCs), which use the SSEA-4 antibody to deliver a potent cytotoxic agent directly to the cancer cell. One such ADC, OBI-998, comprises a humanized anti-SSEA-4 antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). aacrjournals.org In vitro experiments showed that OBI-998 has potent cytotoxic activity against SSEA-4-expressing SKOV3 ovarian cancer cells at sub-nanomolar concentrations, while having no effect on cells with negligible SSEA-4 expression. aacrjournals.org This highlights the specificity and potency of targeting this glycan.

Another powerful strategy involves genetically engineering T-cells to express a CAR that recognizes SSEA-4. These SSEA-4 CAR-T cells have demonstrated robust, antigen-specific killing of SSEA-4-positive cancer cells in vitro. nih.govaacrjournals.org Studies have shown that SSEA-4 CAR-T cells can effectively eliminate cancer cells from ovarian, pancreatic, and breast cancer lines, while SSEA-4-negative cell lines remain unharmed. aacrjournals.orgmdpi.com The cytotoxic activity is often measured through co-culture assays where the viability of cancer cells is assessed after exposure to the CAR-T cells.

The table below summarizes findings from several in vitro studies on the cytotoxic effects of SSEA-4 targeting agents.

Cell LineCancer TypeTargeting AgentIn Vitro EffectReference
OVCAR4, HPAC, MKN45 Ovarian, Pancreatic, GastricSSEA-4 CAR-T cellsSpecific cytotoxicity against SSEA-4+ cells aacrjournals.org
MDA-MB-231 Triple-Negative Breast CancerSSEA-4 CAR-T cellsAntigen-specific T cell activation and killing mdpi.com
SKOV3 Ovarian CancerOBI-998 (Anti-SSEA-4 ADC)Potent cytotoxicity at sub-nanomolar levels aacrjournals.org
GBM cell lines (SSEA-4hi) Glioblastoma MultiformeAnti-SSEA-4 mAb (MC813-70)Induction of complement-dependent cytotoxicity pnas.org
Pancreatic Cancer Cell Lines Pancreatic CancerHomogeneous SSEA-4 AntibodyEffective killing activity nih.gov

Beyond directly killing cancer cells, targeting SSEA-4 has been shown to modulate critical intracellular signaling pathways involved in cell survival, proliferation, and adhesion. The SSEA-4 glycan is not merely a passive marker but an active participant in cellular processes, often by organizing signaling molecules within the cell membrane. nih.gov

Studies have implicated SSEA-4 in the activation of focal adhesion kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src, which are central to cell migration and invasion. pnas.org In breast cancer cells, SSEA-4 has been linked to a complex involving FAK, caveolin-1 (B1176169) (CAV1), the protein kinase B (AKT), and receptor-interacting protein (RIP). pnas.org Targeting SSEA-4 can disrupt this complex, leading to the activation of apoptosis through the FADD/caspase pathway. pnas.org Furthermore, research in prostate cancer cells has shown that SSEA-4 expression is associated with a loss of epithelial markers and a gain of mesenchymal markers, a hallmark of the epithelial-to-mesenchymal transition (EMT) that promotes metastasis. nih.gov Stable knockdown of SSEA-4 synthesis in these cells resulted in significantly decreased cellular adhesion to extracellular matrix molecules, underscoring the glycan's role in invasion. nih.gov

These mechanistic studies provide a strong rationale for the continued development of SSEA-4-targeting therapies, demonstrating their ability to not only eliminate cancer cells but also to disrupt the fundamental signaling networks that drive malignancy.

Analysis of Glycan Binding Protein Interactions with Ssea 4 Hexaose

Characterization of Anti-SSEA-4 Antibody-Glycan Recognition and Specificity

The precise manner in which antibodies recognize the SSEA-4 glycan is crucial for their application as research tools and potential therapeutics. This involves detailed studies into their binding specificity and potential cross-reactivity with structurally similar glycans.

Cross-Reactivity Studies with Structurally Related Glycans (e.g., SSEA-3, Globo-H)

The specificity of anti-SSEA-4 antibodies is not always absolute, and they can exhibit cross-reactivity with other glycans that share common structural motifs. Key related glycans include SSEA-3, which lacks the terminal sialic acid of SSEA-4, and Globo-H, a tumor-associated antigen with a similar core structure but a different terminal sugar. The presence of the terminal Neu5Acα2-3 moiety on SSEA-4 is a primary recognition determinant for many specific monoclonal antibodies. However, some antibodies may recognize the underlying core structure, leading to a degree of cross-reactivity. For instance, while some anti-SSEA-4 antibodies show minimal binding to SSEA-3 and Globo-H, others might exhibit partial recognition, which can have significant implications for their use in cell sorting and characterization.

GlycanStructural Relationship to SSEA-4Observed Cross-Reactivity with Anti-SSEA-4 Antibodies
SSEA-3Lacks the terminal sialic acid residue of SSEA-4.Variable; some antibodies show low to moderate cross-reactivity, while others are highly specific for the sialylated SSEA-4 structure.
Globo-HShares a similar core pentasaccharide structure but is capped with a fucose residue instead of sialic acid.Generally low, but some antibodies may exhibit minor cross-reactivity due to recognition of the shared core.

Kinetic and Thermodynamic Binding Analysis (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Biophysical techniques are essential for quantifying the affinity and energetics of antibody-glycan interactions. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the binding kinetics and thermodynamics. SPR measures the rates of association and dissociation, yielding the equilibrium dissociation constant (KD), a measure of binding affinity. ITC, on the other hand, measures the heat changes upon binding, providing a complete thermodynamic profile, including the enthalpy (ΔH) and entropy (ΔS) changes. These analyses have revealed that high-affinity anti-SSEA-4 antibodies typically have KD values in the nanomolar range, indicating a strong and stable interaction. The binding is often enthalpically driven, suggesting that hydrogen bonds and van der Waals interactions play a crucial role in the specific recognition of the SSEA-4 hexaose.

Biophysical TechniqueKey Parameters MeasuredTypical Findings for Anti-SSEA-4 Antibody-Glycan Interaction
Surface Plasmon Resonance (SPR)Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD)Reveals high-affinity interactions, often in the low nanomolar KD range, confirming the strength of the binding.
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry of binding (n)Often indicates an enthalpically driven interaction, providing insights into the molecular forces governing the recognition process.

Identification and Profiling of Lectins Binding to SSEA-4 Glycans

Lectins, a diverse class of carbohydrate-binding proteins, are invaluable tools for glycan analysis. Identifying lectins that specifically recognize the SSEA-4 structure can facilitate the study of its expression and function.

Lectin Binding Assays for Cell Surface Glycome Analysis and Biomarker Discovery

Lectin binding assays, including lectin microarrays and flow cytometry, are powerful methods for profiling the cell surface glycome. By screening libraries of lectins with known specificities against SSEA-4 expressing cells, researchers can identify specific lectin-glycan interactions. For example, lectins that recognize terminal sialic acids, such as Maackia amurensis agglutinin (MAA), which preferentially binds to α2-3 linked sialic acid, can be used to probe the SSEA-4 structure. The binding of MAA to SSEA-4 positive cells provides evidence for the presence of the correct terminal linkage. Such lectin binding profiles can serve as potential biomarkers for identifying and isolating stem cells or for cancer diagnostics.

Specificity Profiling of Natural and Recombinant Lectins

To ensure accurate interpretation of binding data, the specificity of individual lectins must be thoroughly profiled. Glycan arrays, which present a multitude of different glycan structures, are instrumental in this process. By incubating a labeled lectin on such an array, its precise binding preferences can be determined. This allows for the identification of lectins that bind with high specificity to the SSEA-4 hexaose with minimal off-target interactions. This detailed profiling is crucial for selecting the most appropriate lectins for specific applications, such as targeted imaging or for functional studies aimed at understanding the biological roles of SSEA-4.

Research on Other Endogenous Glycan-Binding Proteins Interacting with SSEA-4

Beyond antibodies and plant lectins, there is a significant research effort to identify endogenous glycan-binding proteins in mammals that interact with SSEA-4. These interactions are likely to be of great physiological importance, mediating cell-cell communication, adhesion, and signaling. A key family of endogenous lectins is the Siglecs (sialic acid-binding immunoglobulin-like lectins), which are known to recognize sialylated glycans. Given the terminal sialic acid on SSEA-4, it represents a potential ligand for certain Siglec family members. The identification of specific Siglecs or other endogenous proteins that bind to SSEA-4 could uncover novel regulatory pathways involving stem cells and cancer cells, potentially modulating immune responses to these cells. This remains an active and important area of investigation in glycobiology.

Advanced Research Methodologies Utilizing Ssea 4 Hexaose β Nac Spacer1 Nh2

Flow Cytometry and Immunocytochemistry for Cell Surface Glycan Expression Studies

Flow cytometry and immunocytochemistry are powerful techniques for analyzing the expression of cell surface antigens like SSEA-4. researchgate.netnih.govscbt.com These methods utilize fluorescently labeled antibodies that specifically bind to the SSEA-4 glycan, allowing for the identification and quantification of SSEA-4-positive cells within a heterogeneous population. nih.govresearchgate.net

In flow cytometry, cells are incubated with a primary antibody against SSEA-4, followed by a fluorescently-labeled secondary antibody. The cells are then passed through a laser beam, and the fluorescence emitted from each cell is detected. This allows for the quantification of the percentage of SSEA-4 positive cells and the intensity of SSEA-4 expression on individual cells. nih.govresearchgate.net For instance, studies have used flow cytometry to demonstrate that SSEA-4 expression is significantly higher in certain cancer cell lines and is associated with a more aggressive, mesenchymal phenotype. nih.govnih.gov It has also been used to track the differentiation of human embryonic stem cells (hESCs), as SSEA-4 expression is downregulated upon differentiation. nih.gov

Immunocytochemistry provides spatial information about SSEA-4 expression within cells and tissues. In this technique, cells or tissue sections are stained with anti-SSEA-4 antibodies, and the location of the antigen is visualized using fluorescence microscopy. researchgate.netnih.gov This has been instrumental in showing the localization of SSEA-4 to specific cellular structures, such as the filopodia and invadopodia of invasive cancer cells, suggesting a role in cell migration and invasion. nih.govmdpi.com

Table 1: Flow Cytometry Data on SSEA-4 Expression in Different Cell Types

Cell Line/TypeConditionPercentage of SSEA-4+ CellsKey Finding
DU145 (Prostate Cancer)Control21.5%Knockdown of ST3GAL2, an enzyme in the SSEA-4 biosynthesis pathway, significantly reduces SSEA-4 expression. nih.gov
DU145 (Prostate Cancer)ST3GAL2 shRNA Knockdown4%
Wharton's Jelly MSCsStandard Culture~70%Wharton's Jelly-derived MSCs show a significantly higher percentage of SSEA-4 positive cells compared to adipose-derived MSCs. nih.gov
Adipose-derived MSCsStandard Culture~20%

Enzyme-Linked Immunosorbent Assay (ELISA) and Other Immunochemical Assays for Glycan Detection and Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) and similar immunochemical assays are widely used for the detection and quantification of specific glycans like SSEA-4 in various biological samples. scbt.com These assays are based on the highly specific binding of an antibody to its target antigen.

In a typical sandwich ELISA for SSEA-4, a capture antibody specific for SSEA-4 is coated onto the wells of a microplate. The sample containing the SSEA-4 glycan is then added, and the glycan is captured by the antibody. After washing away unbound components, a detection antibody, also specific for SSEA-4 and conjugated to an enzyme (such as horseradish peroxidase), is added. Finally, a substrate for the enzyme is introduced, which is converted into a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the amount of SSEA-4 present in the sample.

These assays are valuable for quantifying the levels of soluble SSEA-4 in cell culture supernatants or patient sera, which can be indicative of disease state or progression. For example, elevated levels of SSEA-4 have been associated with certain cancers. nih.gov

Microarray-Based Glycan-Protein Interaction Profiling and Data Analysis

Glycan microarrays are a high-throughput technology used to profile the interactions between glycans and proteins, such as antibodies, lectins, or even whole cells. nih.govnih.gov In this approach, a library of different glycans, including SSEA-4 hexaose-β-NAc-spacer1-NH2, is immobilized on a solid surface, such as a glass slide. nih.govzbiotech.com This array is then incubated with a fluorescently labeled protein of interest. The binding of the protein to specific glycans on the array is detected by measuring the fluorescence at each spot.

This methodology has been instrumental in identifying novel binding partners for SSEA-4 and in characterizing the specificity of these interactions. nih.govacs.org For example, a study utilized a glycan microarray to identify FK-506 binding protein 4 (FKBP4) as a direct binding partner of SSEA-4 in a breast cancer cell line. nih.govacs.org The analysis of such interactions provides insights into the functional roles of SSEA-4 in cellular processes. mit.edunih.gov

Data from glycan microarray experiments are typically represented as heat maps, where the intensity of the signal corresponds to the strength of the interaction. This allows for a comprehensive and comparative analysis of the binding profiles of different proteins to a wide range of glycans.

Table 2: Representative Data from a Glycan Microarray Experiment

Glycan on ArrayBinding ProteinRelative Fluorescence Units (RFU)Interpretation
This compoundAnti-SSEA-4 Antibody9500Strong, specific binding
SSEA-3Anti-SSEA-4 Antibody500Weak cross-reactivity
LactoseAnti-SSEA-4 Antibody50No significant binding
This compoundFKBP47800Identified as a novel binding partner nih.govacs.org

Genetic Modulation of SSEA-4 Biosynthesis Enzymes for Functional Studies (e.g., shRNA knockdown of ST3GAL2)

To understand the functional consequences of SSEA-4 expression, researchers often employ genetic modulation techniques to alter its biosynthesis. nih.govnih.gov The enzyme β-galactoside α-2,3-sialyltransferase 2 (ST3GAL2) is a key enzyme involved in the synthesis of SSEA-4. nih.govresearchgate.netnih.gov By specifically reducing the expression of the ST3GAL2 gene, for example through short hairpin RNA (shRNA) knockdown, the production of SSEA-4 on the cell surface can be significantly decreased. nih.govresearchgate.netnih.gov

This approach allows for the direct investigation of the role of SSEA-4 in various cellular processes. For instance, studies have shown that the shRNA-mediated knockdown of ST3GAL2 in prostate cancer cells leads to a reduction in SSEA-4 expression and a subsequent decrease in cell adhesion to extracellular matrix components. nih.gov This provides strong evidence for the involvement of SSEA-4 in cancer cell invasion and metastasis. nih.govmdpi.com

The effects of ST3GAL2 knockdown can be quantified at both the mRNA level (using real-time PCR) and the protein (glycan) level (using flow cytometry). nih.govresearchgate.net This allows for a direct correlation between the reduction in enzyme expression and the observed phenotypic changes, solidifying the functional link to SSEA-4.

Table 3: Effects of ST3GAL2 Knockdown on SSEA-4 Expression and Cell Function

Cell LineExperimental ConditionST3GAL2 mRNA Level (relative to control)SSEA-4+ Cell PercentageFunctional Outcome
DU145 (Prostate Cancer)Control1.021.5%Normal cell adhesion
DU145 (Prostate Cancer)shRNA knockdown of ST3GAL2~0.44.0%Significantly reduced cell adhesion to laminin (B1169045) nih.gov
HBCx-39 (Breast Cancer)siRNA knockdown of ST3GAL2Significantly reducedSignificantly decreasedDemonstrates the regulatory role of ST3GAL2 in SSEA-4 expression nih.gov

Future Directions and Emerging Paradigms in Ssea 4 Glycoconjugate Research

Innovations in Synthetic Glycoconjugate Design and Library Synthesis

The limited availability of structurally well-defined SSEA-4 glycans from natural sources presents a major hurdle in glycoscience research. To address this, the field is moving beyond traditional, lengthy chemical syntheses towards more efficient and versatile chemoenzymatic strategies. These approaches combine the flexibility of chemical synthesis with the high stereoselectivity of enzymatic reactions, enabling the construction of complex glycans like the SSEA-4 hexaose. nih.govnih.gov

A key innovation is the development of modular chemoenzymatic synthesis. nih.gov This often begins with the chemical synthesis of a core glycan precursor, which is then elaborated upon by a series of glycosyltransferases (GTs) to build the final complex structure. nih.govnih.gov This method avoids the cumbersome protection and deprotection steps that plague purely chemical synthesis. nih.gov

One of the most powerful emerging methodologies is the "stop and go" strategy. nih.gov This approach allows for the creation of asymmetrically branched glycans, which are common in nature but exceptionally challenging to synthesize. By using unnatural sugar donors, specific branches of the glycan can be temporarily "capped." At a desired point in the synthesis, this cap can be chemically converted to its natural form, allowing that specific arm to be extended by enzymes. This provides unprecedented control over the synthesis, enabling the generation of diverse libraries of complex N-glycans and other glycoconjugates. nih.govnih.gov While initially developed for N-glycans, the principles of this strategy are applicable to the synthesis of globo-series lipids like SSEA-4, allowing for the creation of a wide array of SSEA-4 analogs and derivatives, such as the target compound SSEA-4 hexaose-β-NAc-spacer1-NH2. plos.org These synthetic libraries are invaluable for probing structure-function relationships and for developing high-affinity ligands.

Synthetic StrategyDescriptionKey AdvantagesReference(s)
Chemoenzymatic Synthesis Combines chemical synthesis of a core structure with enzymatic extension using glycosyltransferases.High stereoselectivity, milder reaction conditions, avoids extensive protecting group manipulation. nih.govnih.gov
"Stop and Go" Strategy A chemoenzymatic method using unnatural, temporarily "capped" sugar donors to control the stepwise, branch-specific elongation of complex glycans.Enables synthesis of complex, asymmetrically branched glycans; allows for the creation of diverse glycan libraries. nih.govnih.gov
Modular Assembly Utilizes chemically synthesized glycan modules or precursors from natural sources for subsequent enzymatic diversification.High efficiency and flexibility in generating a variety of complex glycan structures. nih.gov

Expanding the Repertoire of SSEA-4-Targeting Research Probes and Biosensors

To visualize and functionally characterize SSEA-4 in its native cellular environment, a sophisticated toolkit of molecular probes and biosensors is essential. Research is actively focused on expanding this repertoire beyond conventional antibodies to include more dynamic and versatile tools.

Fluorescent Probes: A significant advancement lies in the creation of fluorescently labeled SSEA-4 analogs for live-cell imaging and flow cytometry. nih.govglycopedia.eu In one approach, a hydrophilic fluorescent dye, such as ATTO594 or Fluorescein (B123965), is conjugated to the terminal glycan moiety of a synthetically produced SSEA-4 structure. nih.govmdpi.com This design minimizes interference with the glycolipid's natural biophysical properties, ensuring it partitions correctly within cell membrane microdomains like lipid rafts. glycopedia.eu These probes allow for real-time tracking of SSEA-4 localization, its interactions within the plasma membrane, and its dynamic changes during processes like cell differentiation or malignant transformation. nih.gov Commercially available fluorescent antibodies, such as those conjugated to NL493, also enable rapid verification of SSEA-4 expression in live pluripotent stem cell colonies, ensuring quality control in cell culture applications. mdpi.commdpi.com

Photocrosslinking Probes: A major challenge in studying glycan interactions is their typically low affinity and transient nature. researchgate.netnih.gov To overcome this, photocrosslinking probes have been developed. These probes incorporate a photoactivatable group, such as a diazirine, into the glycan structure. researchgate.net The diazirine group is small and relatively inert until it is activated by UV light, at which point it forms a highly reactive carbene that covalently bonds to any nearby interacting molecules, effectively "trapping" the interaction. researchgate.netnih.gov These probes can be introduced into cells either through metabolic glycan engineering or, more recently, through exo-enzymatic labeling, where a specific enzyme like a sialyltransferase is used to attach the photo-crosslinking sugar derivative onto the cell surface. researchgate.net This technology is crucial for the unambiguous identification of SSEA-4 binding partners in a physiological context, which is a critical step toward understanding its signaling pathways. researchgate.net

Probe/Biosensor TypeTechnologyApplication(s)Key AdvantagesReference(s)
Fluorescent Analogs Synthetic SSEA-4 glycan conjugated to a fluorescent dye (e.g., ATTO594, NL493).Live-cell imaging, single-molecule tracking, flow cytometry.Enables real-time visualization of SSEA-4 dynamics and localization in the cell membrane. nih.govglycopedia.eumdpi.com
Fluorescent Antibodies Monoclonal antibodies against SSEA-4 labeled with fluorophores.Flow cytometry, immunocytochemistry (live and fixed cells).High specificity for detecting SSEA-4 expression; useful for cell sorting and analysis. nih.govmdpi.com
Photocrosslinking Probes SSEA-4 analogs incorporating a photoactivatable moiety (e.g., diazirine).Covalent capture of transient SSEA-4 binding partners for identification via mass spectrometry.Traps low-affinity and transient interactions in situ, enabling identification of novel binding partners. researchgate.netresearchgate.net

Elucidating Novel Biological Functions of SSEA-4 Glycans in In Vitro Cellular Models and Model Systems

SSEA-4's established role as a marker for human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) is now expanding into a more functional one. nih.gov In vitro studies using various cellular models are revealing its direct involvement in critical biological processes, particularly in cancer progression.

In numerous solid tumor cell lines, including prostate, breast, and oral cancers, SSEA-4 is expressed on a subpopulation of cells that exhibit stem-like characteristics. pnas.org For instance, in prostate cancer cell lines like DU145, fluorescence-activated cell sorting (FACS) has shown that SSEA-4-positive cells form invasive, fibroblast-like colonies, while their SSEA-4-negative counterparts form epithelial-like colonies with strong cell-cell contacts. pnas.org This phenotype is linked to the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. SSEA-4 expression correlates with the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers. pnas.org

Furthermore, functional studies have demonstrated that SSEA-4 plays a direct role in cell adhesion and migration. Stable knockdown of the enzyme responsible for SSEA-4 synthesis (ST3GAL2) leads to a significant decrease in the adhesion of cancer cells to extracellular matrix components like laminin (B1169045). pnas.org In breast cancer cells, SSEA-4 has been found to interact with the intracellular protein FK-506 binding protein 4 (FKBP4), suggesting a pathway through which this cell-surface glycan can influence intracellular signaling. In some cancer models, targeting SSEA-4 with antibodies or antibody-drug conjugates has been shown to reduce cell viability and migration, highlighting its potential as a therapeutic target.

Cell ModelKey FindingImplicated Function of SSEA-4Reference(s)
Prostate Cancer (DU145) SSEA-4+ cells exhibit a migratory, mesenchymal-like phenotype and form invadopodia-like structures.Promotion of invasion and metastasis; regulation of cell adhesion to the extracellular matrix. pnas.org
Breast Cancer (MCF-7) Identification of FKBP4 as an intracellular SSEA-4 binding protein.Intracellular signaling; potential role in metastasis.
Oral Cancer (HSC-4) The CD44+/SSEA-4+ subpopulation shows cancer stem-like properties, including self-renewal and drug resistance.Maintenance of cancer stem cell phenotype; resistance to chemotherapy.
Human Embryonic Stem Cells (hESCs) SSEA-4 expression is high in pluripotent cells and decreases upon differentiation.Marker of pluripotency; potential role in maintaining the undifferentiated state. nih.govmdpi.com
Pancreatic Cancer (HPAC) High SSEA-4 expression correlates with poor survival; targeting with CAR-T cells shows efficacy in mouse models.Cancer progression; therapeutic target.

Advancements in Computational Glycosciences for SSEA-4 Interaction Prediction and Glycan Modeling

The inherent flexibility and complexity of glycans make their structural and functional analysis challenging for experimental methods alone. Computational glycoscience is emerging as a critical partner, providing powerful tools to model glycan behavior and predict interactions at an atomic level. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are increasingly used to explore the conformational landscape of glycans like the SSEA-4 hexaose. plos.org These simulations model the movements of atoms over time, providing insights into the preferred three-dimensional shapes of the glycan in different environments (e.g., in solution or embedded in a cell membrane). plos.orgmdpi.com Understanding the conformational dynamics of SSEA-4 is crucial, as its shape dictates how it interacts with binding partners such as antibodies and lectins. Force fields specifically parameterized for carbohydrates, like GLYCAM06, are essential for achieving accurate simulations.

Interaction Prediction and Docking: Computational docking algorithms can predict how SSEA-4 might bind to a protein receptor. nih.gov Given the 3D structure of a potential binding partner (which can also be generated via modeling), docking programs can screen millions of possible binding poses to identify the most energetically favorable interaction. This approach can be used to understand the specificity of anti-SSEA-4 antibodies, revealing how the terminal sialic acid is critical for recognition compared to the fucose found on the related Globo H antigen. nih.gov Furthermore, in silico screening of large compound libraries can rapidly identify novel small molecules or peptide scaffolds that could bind to SSEA-4, guiding the rational design of new inhibitors or therapeutic agents. nih.gov

Glycan Biosynthesis Modeling: Systems biology approaches are being developed to create mathematical models of glycan biosynthesis pathways. nih.govnih.govmdpi.com By integrating data on the expression of glycosyltransferases and glycosidases (glycogene expression data), these models can predict the types and quantities of glycans a cell is likely to produce under specific conditions. nih.gov Such models could be applied to predict how changes in the expression of enzymes like B3GALT5 or ST3GAL2 would alter the abundance of SSEA-4 on the cell surface, providing a powerful tool for understanding the regulation of its expression in health and disease.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing SSEA-4 hexaose-β-NAc-spacer1-NH₂, and how do they ensure stereochemical fidelity?

  • Methodological Answer : Synthesis typically involves glycan assembly via solid-phase or solution-phase techniques. Key steps include:

  • Protecting group strategy : Use orthogonal protecting groups (e.g., acetyl, benzyl) to control regioselectivity during glycosylation .
  • Stereochemical control : Optimize reaction conditions (e.g., temperature, catalyst) for β-linked N-acetylhexosamine formation, validated by NMR (e.g., 1^1H, 13^{13}C, HSQC) and mass spectrometry .
  • Spacer incorporation : Introduce amino-terminated spacers (e.g., NH₂-PEG) via reductive amination, confirmed by MALDI-TOF MS .

Q. How is SSEA-4 hexaose-β-NAc-spacer1-NH₂ characterized for structural integrity in glycan microarray applications?

  • Methodological Answer :

  • Analytical validation : Combine HPLC (for purity), NMR (for linkage confirmation), and MS (for molecular weight).
  • Functional validation : Immobilize on NHS-activated glass slides; test binding affinity with anti-SSEA-4 antibodies (e.g., MC-813-70) via fluorescence imaging .
  • Reproducibility : Include triplicate experiments and statistical analysis (e.g., coefficient of variation <15%) to ensure reliability .

Q. What are the critical parameters for optimizing SSEA-4 glycan solubility in aqueous buffers for in vitro assays?

  • Methodological Answer :

  • Solvent selection : Use DMSO for initial solubilization, followed by dilution into PBS (pH 7.4) with 0.05% Tween-20 to prevent aggregation .
  • Concentration optimization : Perform dynamic light scattering (DLS) to monitor particle size (<10 nm) and avoid micelle formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in SSEA-4 ligand-receptor binding data across different experimental platforms (e.g., SPR vs. glycan microarrays)?

  • Methodological Answer :

  • Platform-specific variables : Control for surface density (e.g., SPR chip vs. microarray spot density) and avidity effects by titrating glycan concentrations .
  • Data normalization : Use reference standards (e.g., known high/low-affinity ligands) to calibrate assays .
  • Multidisciplinary validation : Cross-validate with cell-based assays (e.g., flow cytometry using SSEA-4-expressing cells) to reconcile discrepancies .

Q. What experimental design strategies minimize batch-to-batch variability in SSEA-4 hexaose-β-NAc-spacer1-NH₂ synthesis for longitudinal studies?

  • Methodological Answer :

  • Standardized protocols : Document reaction parameters (e.g., solvent purity, humidity control) using a factorial design approach to identify critical variables .
  • Quality control (QC) pipeline : Implement in-process checks (e.g., TLC for intermediate purity) and post-synthesis QC (e.g., NMR fingerprint comparison) .
  • Batch archiving : Store aliquots under inert gas (N₂) at -80°C to prevent degradation .

Q. How can theoretical frameworks (e.g., glycan conformational dynamics) guide the interpretation of SSEA-4’s role in cellular adhesion mechanisms?

  • Methodological Answer :

  • Molecular modeling : Use MD simulations (e.g., GROMACS) to predict glycan flexibility and binding pocket accessibility .
  • Experimental correlation : Compare simulation data with SAXS/WAXS to validate conformational states .
  • Hypothesis-driven mutagenesis : Engineer glycan-binding proteins with altered contact residues to test predicted interactions .

Q. What statistical approaches are appropriate for analyzing low-signal binding events in SSEA-4 interaction studies (e.g., weak lectin interactions)?

  • Methodological Answer :

  • Signal amplification : Employ tyramide-based amplification in fluorescence assays .
  • Non-parametric tests : Use Mann-Whitney U tests for non-normal distributions, paired with false discovery rate (FDR) correction for multiple comparisons .
  • Machine learning : Apply random forest models to distinguish noise from true binding signals in high-throughput datasets .

Methodological Best Practices

  • Replication : Follow guidelines from for independent validation of synthetic and analytical steps.
  • Theoretical grounding : Align experimental design with glycoimmunology frameworks, as emphasized in and .
  • Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing glycan datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.